1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

HCV NS5B polymerase inhibitor Antiviral drug intermediate Quinolinone synthesis

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 477933-12-3) is a fluorinated N-alkyl benzoxazine-2,4-dione derivative with molecular formula C₁₃H₁₂FNO₃ and molecular weight 249.24 g/mol. This compound is a solid at room temperature with a melting point of 73–75 °C and is slightly soluble in chloroform and methanol.

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
CAS No. 477933-12-3
Cat. No. B137124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
CAS477933-12-3
Synonyms1-(2-Cyclopropylethyl)-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Molecular FormulaC13H12FNO3
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1CC1CCN2C3=C(C=C(C=C3)F)C(=O)OC2=O
InChIInChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
InChIKeyGHLUJHVVLMJROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 477933-12-3): A Specialized Benzoxazine-Dione Intermediate for HCV Polymerase Inhibitor Synthesis


1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 477933-12-3) is a fluorinated N-alkyl benzoxazine-2,4-dione derivative with molecular formula C₁₃H₁₂FNO₃ and molecular weight 249.24 g/mol [1]. This compound is a solid at room temperature with a melting point of 73–75 °C and is slightly soluble in chloroform and methanol [1]. It serves as a critical synthetic intermediate in the preparation of 1-alkyl-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, a class of potent non-nucleoside inhibitors of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [2]. The compound is also reported to possess intrinsic lipoxygenase inhibitory activity and additional enzyme inhibition profiles [3].

Why 1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione Cannot Be Replaced by Unsubstituted or Singly Modified Benzoxazine-Diones in HCV Drug Intermediate Applications


The synthetic utility of 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is uniquely defined by the combination of its N-1 cyclopropylethyl substituent and the 6-fluoro group on the benzoxazine ring. The N-1 alkyl group is required to elaborate the quinolinone core via base-catalyzed condensation with ethyl (1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)acetate; the unsubstituted benzoxazine-2,4-dione (isatoic anhydride) cannot participate in this reaction sequence to produce the requisite N-alkylated quinolinone HCV inhibitors [1]. The 6-fluoro substituent enhances the lipophilicity of the downstream quinolinone product, which has been shown to affect its interaction with the NS5B polymerase allosteric binding pocket, as evidenced by co-crystal structures of the final inhibitor bound to the HCV NS5B polymerase (PDB: 5PZL) [2]. Simply replacing this compound with a non-fluorinated analog, a different N-alkyl derivative, or an alternative heterocyclic scaffold would either fail to produce the correct final pharmacophore or yield an intermediate with suboptimal physicochemical properties for subsequent synthetic transformations [1][2].

Quantitative Differentiation Evidence for 1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 477933-12-3) Against Closest Analogs


Validated Key Intermediate in the GSK HCV NS5B Polymerase Inhibitor Program Yielding Sub-10 nM Cellular Potency in the Final Drug Candidate

This specific benzoxazine-dione is documented as the key intermediate 7 (R = (CH₂)₂-cyclopropyl, 6-F) in the synthesis of compound 130—1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone—which inhibited genotype 1 HCV polymerase with an IC₅₀ of <10 nM in the enzymatic assay and displayed an EC₅₀ of <50 nM in the Huh-7 cell-based HCV replicon assay [1]. In contrast, the parent unsubstituted benzoxazine-2,4-dione (isatoic anhydride) cannot be used in this base-catalyzed condensation to furnish the N-alkylated quinolinone scaffold, and the 1-(3-methylbutyl) analog produced a final inhibitor with 2- to 5-fold lower cellular potency (EC₅₀ ≈ 100–250 nM) [1]. The cyclopropylethyl group thus provides a quantifiable potency advantage over branched-alkyl N-substituents of similar carbon count [1][2].

HCV NS5B polymerase inhibitor Antiviral drug intermediate Quinolinone synthesis

6-Fluoro Substitution Confers Measurable Lipophilicity Enhancement Critical for NS5B Allosteric Pocket Binding

The presence of the fluorine atom at the 6-position enhances the lipophilicity of the benzoxazine-dione and the derived quinolinone products, as confirmed by the CymitQuimica technical datasheet and consistent with the well-established effect of aryl fluorination on logP (ΔlogP ≈ +0.3 to +0.5 for monofluorination of aromatic systems) [1]. The 6-fluoro substituent is retained in the final HCV inhibitor compound 130 and is positioned in the NS5B polymerase allosteric binding pocket, as demonstrated by the co-crystal structure PDB 5PZL [2]. In contrast, the 6-unsubstituted benzoxazine-2,4-dione analog (CAS 118-48-9, isatoic anhydride) lacks this fluorine-mediated lipophilicity contribution, and the des-fluoro final quinolinone products exhibited reduced target engagement in biochemical assays [2]. While a direct head-to-head logP comparison of the two intermediates is not available in the public literature, the structural contribution of the 6-fluoro group to target binding has been crystallographically validated [2].

Fluorine substitution effect Lipophilicity NS5B allosteric binding

Cyclopropylethyl N-Substituent Provides Conformational Constraint and Metabolic Stability Advantage Over Linear Alkyl Chains

The 2-cyclopropylethyl group at the N-1 position introduces conformational constraint compared to linear or branched alkyl chains of similar carbon count. The CymitQuimica technical description notes that the cyclopropyl group 'contributes to its three-dimensional structure and potentially influences its reactivity and biological activity' . In the context of the downstream HCV inhibitors, the cyclopropylethyl-bearing compound 130 demonstrated not only superior potency but also 'attractive molecular properties for advancement as a clinical candidate' including an acceptable pharmacokinetic profile [1]. The cyclopropyl group is known in medicinal chemistry to reduce oxidative metabolism compared to unconstrained alkyl chains, as reviewed in the metabolism of cyclopropyl groups literature [2]. The 1-(3-methylbutyl) comparator (compound 125, synthesized from the corresponding benzoxazine-dione) produced a final inhibitor with lower cellular potency (EC₅₀ ≈ 100–250 nM vs. <50 nM), consistent with the pharmacophoric preference for the cyclopropylethyl motif [1].

Cyclopropyl conformational constraint Metabolic stability N-alkyl SAR

Multi-Target Biochemical Activity Profile Including Lipoxygenase Inhibition Provides Additional Research Utility Beyond Intermediate Status

According to the Medical University of Lublin MeSH concept record, 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has been characterized as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. While quantitative IC₅₀ values for these activities are not publicly available, this multi-target profile distinguishes the compound from simpler benzoxazine-2,4-diones such as isatoic anhydride (CAS 118-48-9), which is primarily known as a serine protease inhibitor inactivator [2]. The combination of synthetic intermediate utility and intrinsic biological activity makes this compound a dual-purpose research tool, potentially useful in studies of arachidonic acid pathway modulation alongside its established role in antiviral drug synthesis.

Lipoxygenase inhibition Multi-target pharmacology Enzyme inhibition

Commercial Availability at Research Scale with Defined Physicochemical Specifications Enabling Reproducible Synthetic Procedures

This compound is commercially available from multiple vendors with defined purity and physical specifications. Delta-b.com offers it at 95%+ purity with characterized physicochemical properties: melting point 73–75 °C, appearance as a pale yellow solid, solubility in chloroform (slightly) and methanol (slightly), and recommended storage at -20 °C [1]. Santa Cruz Biotechnology supplies the compound (catalog sc-499699) at 50 mg scale for $380.00 [2]. CymitQuimica offers the compound (Ref: TR-C988845) at 50 mg for €251.00 and 500 mg for €1,685.00, with the specification as a neat solid . In contrast, the 6-fluoro-unsubstituted analog (isatoic anhydride, CAS 118-48-9) is widely available at lower cost but cannot serve as a precursor to the N-cyclopropylethyl quinolinone HCV inhibitors. The defined melting point (73–75 °C) provides a reliable identity and purity check that is not available for all custom-synthesized benzoxazine-dione intermediates [1].

Research chemical procurement Physicochemical specifications Quality control

Procurement-Relevant Application Scenarios for 1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 477933-12-3)


Synthesis of HCV NS5B Polymerase Inhibitors via Base-Catalyzed Quinolinone Condensation

The primary validated application of this compound is as the benzoxazine-dione intermediate 7 in the synthesis of 1-alkyl-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone HCV NS5B polymerase inhibitors, as described in the GSK medicinal chemistry program [1]. The compound is condensed with ethyl (1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)acetate (9) under basic conditions (NaH or NaOEt) to construct the quinolinone core, a transformation that cannot be achieved with unsubstituted isatoic anhydride [1]. The resulting inhibitor, compound 130, demonstrated sub-50 nM cellular potency against HCV genotype 1 replicon and was advanced as a clinical candidate [1][2].

Structure-Based Drug Design Leveraging the 6-Fluoro Pharmacophore for NS5B Allosteric Pocket Engagement

The 6-fluoro substituent on the benzoxazine ring is retained throughout the synthetic sequence and appears in the final inhibitor bound to the NS5B polymerase allosteric pocket, as confirmed by the co-crystal structure PDB 5PZL [1]. This structural information enables structure-based optimization of the quinolinone scaffold. Researchers engaged in fragment-based drug design or scaffold hopping around the NS5B allosteric site should procure this specific intermediate rather than a non-fluorinated analog, as the fluorine atom contributes to both binding affinity and physicochemical properties of the final ligand [1][2].

Arachidonic Acid Pathway Research and Lipoxygenase Inhibition Studies

The compound has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It also possesses antioxidant properties in fats and oils [1]. This multi-target profile makes the compound a useful pharmacological tool for studying the interplay between lipoxygenase, cyclooxygenase, and folate metabolism pathways in inflammatory and oxidative stress models, complementing its primary use as a synthetic intermediate.

Medicinal Chemistry SAR Campaigns Exploring N-Alkyl Benzoxazine-Dione Scaffolds

The cyclopropylethyl N-substituent represents a specific conformational and metabolic stability element that has been pharmacophorically validated through the selection of compound 130 as a clinical candidate over analogs bearing linear or branched alkyl chains [1][2]. Researchers conducting systematic SAR studies on benzoxazine-dione or quinolinone scaffolds can use this compound as a benchmark intermediate to generate reference inhibitors for comparative potency, selectivity, and ADME profiling against analogs derived from 1-(3-methylbutyl)-, 1-benzyl-, or other N-substituted benzoxazine-diones [1].

Quote Request

Request a Quote for 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.